N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Profiling

This single-chemical-entity research tool (≥98% purity) is the definitive 1-naphthamide regioisomer—not the 2-naphthamide—ensuring conformational and electronic precision for VEGFR-2 kinase SAR. Its N-(1-methyl-2-phenylethyl) substituent preserves chirality and spatial architecture absent in achiral or linear analogs. Use as a validated reference standard for LC-MS/HPLC method development or as the direct synthetic intermediate for ATG4B inhibitor FMK-9a. ISO-quality manufacturing guarantees impurity-free control experiments.

Molecular Formula C20H19NO
Molecular Weight 289.4 g/mol
CAS No. 86117-78-4
Cat. No. B11834742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide
CAS86117-78-4
Molecular FormulaC20H19NO
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C20H19NO/c1-15(14-16-8-3-2-4-9-16)21-20(22)19-13-7-11-17-10-5-6-12-18(17)19/h2-13,15H,14H2,1H3,(H,21,22)
InChIKeySLHXUYYVFHZVKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide (CAS 86117-78-4): Core Identity and Procurement Baseline


N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide (CAS 86117-78-4) is a secondary N-alkyl naphthalene-1-carboxamide with the molecular formula C20H19NO and a molecular weight of 289.37 g/mol [1]. The compound features a naphthalene-1-carboxamide core linked via an amide bond to a 1-phenylpropan-2-amine moiety, placing it within the broader naphthalenecarboxamide class that has been explored for VEGFR-2 kinase inhibition, intraocular pressure reduction, and as synthetic intermediates [2]. As a single-chemical-entity research tool supplied at ≥98% purity by specialty manufacturers, it serves as both a scaffold for further derivatization and a reference standard in analytical method development .

Why N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide Cannot Be Replaced by Isomeric or Generic N-Alkyl Naphthamides


Substitution of N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide with its 2-naphthamide isomer (CAS 86117-79-5) or other N-alkyl naphthamides is not scientifically neutral. The position of the carboxamide attachment (1-naphthyl vs. 2-naphthyl) dictates both the conformational landscape and electronic distribution of the naphthalene ring system, which directly impacts target binding and physicochemical properties . In the VEGFR-2 kinase inhibitor series, N-alkyl-1-naphthamides demonstrated nanomolar enzymatic potency and a distinct kinase selectivity profile compared to N-aryl analogs [1]. Additionally, the specific N-(1-methyl-2-phenylethyl) substituent introduces both a chiral center and a defined spatial relationship between the phenyl ring and the naphthamide core, parameters lost with linear N-(3-phenylpropyl) or achiral N-benzyl substitutions [2].

Quantitative Differentiation Evidence for N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide (CAS 86117-78-4) Against Key Comparators


Regioisomeric Differentiation: 1-Naphthamide vs. 2-Naphthamide Core in N-Alkyl Substitution

The target compound bears the carboxamide at the naphthalene 1-position, whereas its closest regioisomer, N-(1-phenylpropan-2-yl)naphthalene-2-carboxamide (CAS 86117-79-5), places it at the 2-position. Within the naphthamide VEGFR-2 inhibitor series, the 1-naphthamide core was essential for achieving nanomolar enzymatic potency; compound 14c (a 1-naphthamide derivative) exhibited an IC50 of 1.5 nM against VEGFR-2 kinase and 0.9 nM in the HUVEC cellular proliferation assay, establishing that the 1-naphthamide regioisomer is productive for kinase inhibition while the 2-naphthamide series was not reported to achieve comparable potency in the same study [1]. The two regioisomers also differ in computed molecular surface properties, with the 1-isomer presenting a distinct spatial orientation of the naphthyl ring relative to the N-alkyl substituent, which affects ligand–protein docking geometry.

Medicinal Chemistry Kinase Inhibitor Design Regioisomer Profiling

N-Alkyl vs. N-Aryl Substitution: Physicochemical and Pharmacokinetic Differentiation

N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide is an N-alkyl naphthamide, distinguished from N-aryl naphthamides (e.g., N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide) by the absence of a direct N–aryl bond. The Weiss et al. study directly compared N-alkyl and N-unsubstituted naphthamides against N-aryl analogs and found that N-alkyl substitution improved kinase selectivity against a panel of tyrosine and serine/threonine kinases while retaining cellular potency [1]. Computed XLogP for the target compound is 4.8, indicating moderate lipophilicity suitable for membrane permeability without reaching the excessive logP values (>5) often associated with N-aryl naphthamides that can compromise solubility and promote off-target binding [2]. The N-alkyl series also demonstrated favorable oral pharmacokinetics in rat, with compounds 3, 20, and 22 showing good exposure after oral dosing.

Drug Design Physicochemical Profiling Oral Bioavailability

Intraocular Pressure-Lowering Class Potential: Naphthalenecarboxamide Pharmacophore

Naphthalenecarboxamides bearing N-phenylalkyl substituents are claimed as intraocular pressure (IOP) depressants in US Patent 4,559,361. The patent specifically enumerates N-(1-methyl-3-phenylpropyl) and related N-phenyl-C1-6 alkyl naphthalenecarboxamides as active agents for glaucoma treatment, with trans-2,5-dihydroxy-6-(1-methyl-3-phenylpropylamino)-5,6,7,8-tetrahydro-1-naphthalenecarboxamide hydrochloride demonstrating measurable IOP reduction in healthy rabbit eyes [1]. While the exact target compound N-(1-phenylpropan-2-yl)naphthalene-1-carboxamide was not the exemplified compound, it falls within the claimed generic scope (phenyl-C1-6 alkyl substitution) and possesses the key N-(1-methyl-2-phenylethyl) substituent explicitly described in the patent's preferred embodiments list. This class-level IOP depressant activity is not shared by simple naphthalene-1-carboxamide (CAS 2243-81-4) lacking the N-phenylalkyl substitution.

Ophthalmology Glaucoma Intraocular Pressure

Vendor-Supplied Purity Benchmark and Quality Specification

Commercially available N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide is supplied at a certified purity of NLT 98% (Not Less Than 98%) by specialty manufacturer MolCore under ISO-certified quality systems, positioning it as a pharmaceutical intermediate and analytical reference standard . In contrast, generic naphthalene-1-carboxamide (CAS 2243-81-4) is typically available only at technical grade, and the 2-naphthamide regioisomer (CAS 86117-79-5) is not listed with equivalent purity certification from the same supplier tier. The 98% purity threshold is critical for reproducible biological assay results, minimizing confounding effects from impurities that may act as pan-assay interference compounds (PAINS) or kinase false positives.

Analytical Chemistry Reference Standard Quality Control

Chiral N-Alkyl Substituent as a Synthetic Intermediate for ATG4B Inhibitor FMK-9a

The N-(1-phenylpropan-2-yl)amine moiety present in the target compound constitutes the core chiral amine building block for the known ATG4B (autophagin-1) inhibitor FMK-9a (CAS 1955550-51-2). FMK-9a, which incorporates a (2S)-configured N-(1-phenylpropan-2-yl)naphthalene-1-carboxamide scaffold extended with a 3-fluoro-2-oxopropyl warhead, inhibits ATG4B with IC50 values of 80 nM and 73 nM in FRET and LRA assays, respectively [1]. The target compound thus serves as a direct synthetic precursor or a structurally validated negative control (lacking the electrophilic warhead) for autophagy research. This specific utility is not provided by N-(3-phenylpropyl)-1-naphthamide or other N-alkyl analogs lacking the branched 1-phenylpropan-2-yl architecture.

Autophagy Chemical Biology Covalent Inhibitor Synthesis

High-Confidence Application Scenarios for N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide Based on Verified Evidence


VEGFR-2 Kinase Inhibitor Lead Optimization and Scaffold Hopping

This compound serves as a representative N-alkyl-1-naphthamide scaffold for structure–activity relationship (SAR) campaigns targeting VEGFR-2 kinase. The 1-naphthamide core is validated by compound 14c (IC50 = 1.5 nM enzymatic, 0.9 nM cellular), and the N-alkyl substitution profile confers improved kinase selectivity relative to N-aryl analogs [1]. Researchers can use this compound as a starting scaffold for systematic variation of the N-alkyl substituent or modification of the naphthalene ring, with confidence that the core chemotype is productive for VEGFR-2 inhibition.

Intraocular Pressure Reduction and Glaucoma Pharmacology Studies

Given that naphthalenecarboxamides with N-phenylalkyl substitution are claimed as IOP-lowering agents in US Patent 4,559,361, this compound can be employed as a tool for studying IOP regulatory mechanisms in ex vivo or in vivo ocular models [2]. Its N-(1-methyl-2-phenylethyl) substituent matches the preferred substitution pattern enumerated in the patent, positioning it as a candidate for glaucoma target validation studies.

ATG4B Autophagy Inhibitor Probe Development and Negative Control Synthesis

The N-(1-phenylpropan-2-yl)amine scaffold is the cornerstone of the ATG4B inhibitor FMK-9a (IC50 = 80 nM). This compound can be utilized directly as a synthetic intermediate for FMK-9a preparation or as a structurally matched, warhead-deficient negative control in autophagy flux assays [3]. Its commercial availability at ≥98% purity ensures that control experiments are not confounded by impurities that might independently modulate autophagic pathways.

Analytical Reference Standard for N-Alkyl Naphthamide Quantification

With a certified purity of NLT 98% and ISO-quality manufacturing, this compound is suitable for use as a primary reference standard in HPLC, LC-MS, or NMR method development and validation for the quantification of naphthamide-based drug candidates or metabolites . Its well-characterized physicochemical properties (XLogP = 4.8, exact mass = 289.1467 Da) facilitate method calibration and system suitability testing in regulated bioanalytical environments.

Quote Request

Request a Quote for N-(1-Phenylpropan-2-yl)naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.